Chemical Stability Superiority of 3-Aminoazetidin-2-one Scaffold Over 3-Aminooxetan-2-one (β-Lactone) Series
The 3-aminoazetidin-2-one chemotype, to which the target compound belongs, was developed as a direct replacement for the 3-aminooxetan-2-one (β-lactone) scaffold after the latter proved unsuitable for systemic administration due to extremely rapid hydrolysis. In a head-to-head stability comparison under identical conditions (37 °C, PBS buffer), the representative azetidin-2-one derivative 11a exhibited a hydrolytic half-life (t1/2) greater than 1440 minutes (>24 h) at both pH 7.4 and pH 5.0, with >92% intact compound remaining after 24 hours. In contrast, the prototype β-lactone (compound 1) displayed t1/2 values of only 30 minutes at pH 7.4 and 45 minutes at pH 5.0 [1]. In rodent plasma, 11a maintained t1/2 > 120 minutes in both mouse and rat plasma, whereas compound 1 showed t1/2 < 1 minute in mouse plasma and was reported to have t1/2 < 10 seconds in 80% rat plasma [1].
| Evidence Dimension | Hydrolytic and plasma stability (t1/2) |
|---|---|
| Target Compound Data | Class representative 11a (3-aminoazetidin-2-one): t1/2 > 1440 min at pH 7.4 and pH 5.0; >92% remaining at 24 h; mouse plasma t1/2 > 120 min; rat plasma t1/2 > 120 min |
| Comparator Or Baseline | Compound 1 (3-aminooxetan-2-one β-lactone): t1/2 = 30 min at pH 7.4; t1/2 = 45 min at pH 5.0; mouse plasma t1/2 < 1 min; rat plasma t1/2 < 10 sec |
| Quantified Difference | >48-fold improvement in aqueous stability at pH 7.4; >120-fold improvement in mouse plasma stability |
| Conditions | 37 °C incubation in PBS + 10% MeCN (pH 7.4 and 5.0) for chemical stability; 100% mouse plasma and 2.5 μM in rat plasma + 2.5% DMSO for plasma stability |
Why This Matters
This quantifies the fundamental advantage of the azetidin-2-one core over the oxetan-2-one core for any application requiring aqueous or plasma exposure beyond a few minutes, directly impacting the feasibility of in vitro cellular assays and in vivo studies.
- [1] Fiasella, A.; Nuzzi, A.; Summa, M.; Armirotti, A.; Tarozzo, G.; Tarzia, G.; Mor, M.; Bertozzi, F.; Bandiera, T.; Piomelli, D. 3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. ChemMedChem 2014, 9, 1602–1614. View Source
